Fuc1-alpha-4GlcNAc1-b-4MU

Properties

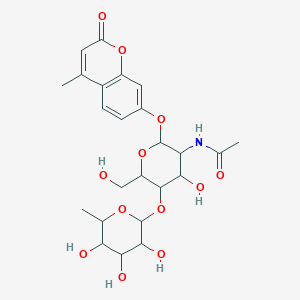

IUPAC Name |

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMNJSPCSQJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The compound is typically synthesized in a laboratory setting using specialized equipment and reagents. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .

Chemical Reactions Analysis

Fuc1-alpha-4GlcNAc1-b-4MU undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Properties

Fuc1-alpha-4GlcNAc1-b-4MU serves as a substrate for various glycosidases, particularly neuraminidases. The compound's structural features allow it to interact with specific enzymes, making it valuable in studying enzyme-substrate interactions and substrate specificity.

Table 1: Enzymatic Activity of Neuraminidases on this compound

| Enzyme | Substrate Specificity | Activity Level |

|---|---|---|

| Neu1 | Low | Minimal |

| Neu2 | High | Moderate |

| Neu3 | Very High | Significant |

| Neu4 | Moderate | Reduced |

The activity levels indicate that Neu3 exhibits the highest specificity and activity towards this compound, which can be utilized to understand the mechanisms of sialylation in glycoproteins and glycolipids .

Therapeutic Applications

The compound has potential therapeutic applications due to its ability to modulate sialylation patterns on glycoproteins. Alterations in sialylation are implicated in various diseases, including cancer and viral infections.

Case Study: Cancer Treatment

Research indicates that modifying sialylation through compounds like this compound can influence tumor progression. For instance, studies have shown that targeting sialylation can enhance immune responses against tumors by altering the tumor microenvironment .

Case Study: Viral Infections

Fucosylated compounds have been explored for their role in inhibiting viral entry into host cells. This compound may block viral receptors or alter glycan structures on the cell surface, thereby providing a therapeutic avenue against infections such as influenza and HIV .

Research Applications

In research settings, this compound is used extensively to study glycosylation patterns and enzyme kinetics. Its ability to serve as a fluorogenic substrate allows for real-time monitoring of enzymatic reactions.

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Enzyme Kinetics | Used to determine the kinetics of neuraminidases |

| Glycan Profiling | Assists in profiling glycan structures in cells |

| Molecular Dynamics Simulations | Helps model interactions between enzymes and substrates |

These applications are crucial for advancing our understanding of glycosylation's role in biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of Fuc1-alpha-4GlcNAc1-b-4MU involves its interaction with specific enzymes, such as glycosidases. These enzymes cleave the glycosidic bond in the compound, releasing 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. This allows researchers to measure enzyme activity and study the molecular pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Fuc1-alpha-4GlcNAc1-b-4MU is unique due to its specific glycosidic linkage and fluorescent properties. Similar compounds include:

4-Methylumbelliferyl-beta-D-glucopyranoside: This compound has a similar structure but lacks the fucosyl group, making it less specific for certain enzyme assays.

4-Methylumbelliferyl-alpha-D-galactopyranoside: This compound has a different glycosidic linkage, which affects its interaction with enzymes and its applications in research.

These comparisons highlight the unique properties of this compound and its importance in scientific research.

Biological Activity

Fuc1-alpha-4GlcNAc1-b-4MU is a fucosylated glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkages, which contribute to its biological functions. The compound consists of a fucose moiety linked to N-acetylglucosamine (GlcNAc) and a 4-methylumbelliferone (4MU) group, which serves as a fluorescent tag for various biochemical assays.

- Fucosylation and Cell Signaling : Fucosylated compounds like this compound play critical roles in cell-cell interactions and signaling pathways. They can influence the binding affinity of selectins, which are crucial for leukocyte trafficking and immune response modulation .

- Antimicrobial Effects : Studies have indicated that fucosylated glycosides exhibit antimicrobial properties, potentially through their ability to disrupt bacterial adhesion to host cells . This suggests a role in preventing infections caused by various pathogens.

- Inhibition of Tumor Growth : Preliminary research indicates that fucosylated compounds may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to competitive inhibition of bacterial adhesion receptors .

- Fucosidase Activity Assessment : Research involving Emticicia oligotrophica indicated that fucosidases can cleave fucosylated substrates, providing insights into the enzymatic activity related to this compound. This study highlighted the potential for using this compound in transglycosylation reactions to produce novel glycoconjugates .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.